molecular formula C12H10F3N B7898335 [(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine

[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine

Cat. No.: B7898335
M. Wt: 225.21 g/mol
InChI Key: OWHGHTQGZFFGAL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine is a chiral amine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural features, including the presence of a naphthyl group and trifluoroethyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding halide. One common method is the asymmetric reduction of (2-naphthyl)-2,2,2-trifluoroacetophenone using chiral catalysts to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-(2-Naphthyl)ethylamine
  • ®-(+)-1-(1-Naphthyl)ethylamine
  • 2-(2-Naphthyl)ethylamine hydrochloride

Uniqueness

[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This feature enhances its reactivity and binding affinity in various chemical and biological processes .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-naphthalen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,16H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHGHTQGZFFGAL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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